Bis-tris-d19

Description

Contextualization of Bis-tris-d19 within Stable Isotope Chemistry Research

Bis-tris-d19 is the deuterated form of Bis-tris, a widely used biological buffer. medchemexpress.com In stable isotope chemistry, the focus is on utilizing non-radioactive isotopes to trace and understand biological and chemical processes. The substitution of hydrogen with deuterium (B1214612) in Bis-tris creates a molecule, Bis-tris-d19, that is chemically similar to its non-deuterated counterpart but possesses a greater mass. medchemexpress.comisotope.com This isotopic labeling is particularly valuable in studies where minimizing the proton background from the solvent or buffer is crucial for obtaining high-quality data. isotope.com The synthesis of such deuterated molecules is a key aspect of stable isotope chemistry, enabling advanced research in various scientific fields. acs.org

Significance of Deuterium Labeling for Investigating Biomolecular Systems

Deuterium labeling is a powerful tool for probing the structure, dynamics, and interactions of biomolecules. researchgate.netsigmaaldrich.com In techniques like NMR spectroscopy, replacing hydrogen with deuterium in the buffer reduces the overwhelming signal from the solvent, allowing for the observation of signals from the biomolecule of interest with greater sensitivity. isotope.com This is especially critical when studying large proteins and nucleic acids. sigmaaldrich.com

In the context of mass spectrometry, deuterium labeling is employed to study protein turnover and interactions. Hydrogen/deuterium exchange (HDX) mass spectrometry, for instance, monitors the exchange of amide protons in a protein with deuterium from a deuterated solvent. acs.org The rate of this exchange provides information about the protein's higher-order structure and dynamics. acs.org Furthermore, deuterium-labeled compounds serve as internal standards in quantitative mass spectrometry, facilitating accurate measurements. acs.org

Overview of Bis-Tris as a Zwitterionic Biological Buffer in Research

Bis-Tris, or bis(2-hydroxyethyl)aminotris(hydroxymethyl)methane, is a zwitterionic buffer commonly utilized in biochemical and molecular biology research. sigmaaldrich.comagscientific.com Its zwitterionic nature, meaning it possesses both positive and negative charges, allows it to maintain a stable pH in the range of 5.8 to 7.2. sigmaaldrich.comhbdsbio.com This buffering capacity is crucial for a wide array of experimental applications, including various forms of electrophoresis, anion exchange chromatography, and studies of protein-ligand binding. sigmaaldrich.comagscientific.com

Bis-Tris is structurally related to the "Good's buffers," a series of buffers developed to be biochemically inert and effective in the physiological pH range. sigmaaldrich.com Its high solubility in water and minimal shift in its dissociation constant with temperature make it a reliable choice for many biological assays. agscientific.com Bis-Tris has been employed in diverse research areas, from the analysis of proteins and peptides by SDS-PAGE to the investigation of hemoglobin properties. sigmaaldrich.com

Interactive Data Tables

Table 1: Properties of Bis-Tris

| Property | Value | Reference |

| Common Name | bis(2-Hydroxyethyl)aminotris (hydroxymethyl)methane | agscientific.com |

| CAS Number | 6976-37-0 | agscientific.com |

| Molecular Formula | C₈H₁₉NO₅ | agscientific.com |

| Molecular Weight | 209.2 g/mol | agscientific.com |

| Useful pH Range | 5.8 - 7.2 | sigmaaldrich.com |

| pKa at 25°C | 6.5 | agscientific.com |

| Solubility in Water | High | agscientific.com |

Table 2: Properties of Bis-Tris-d19

| Property | Value | Reference |

| Synonyms | 1,3-Propane-1,1,3,3-d4-diol-d2, 2-[bis[2-(hydroxy-d)ethyl-1,1,2,2-d4]amino]-2-(hydroxy-d-methyl-d2)-; 2-[Bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)-1,3-propanediol; 2,2-Bis(hydroxymethyl)-2,2′,2′′-nitrilotriethanol; Bistris | isotope.com |

| Molecular Formula | (DOCD₂CD₂)NC(CD₂OD)₃ | isotope.com |

| Labeled CAS Number | 352534-93-1 | isotope.com |

| Unlabeled CAS Number | 6976-37-0 | isotope.com |

| Molecular Weight | 228.36 | isotope.com |

| Chemical Purity | 98% | isotope.com |

| Applications | Biomolecular NMR | isotope.com |

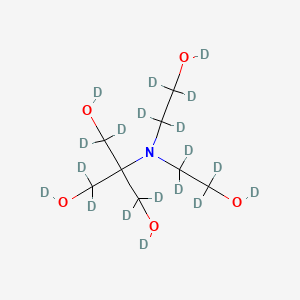

Structure

3D Structure

Properties

IUPAC Name |

1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,10D,11D,12D,13D,14D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWMVSZAMULFTJU-ZMHMTVDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50584683 | |

| Record name | 2-{Bis[2-(~2~H)hydroxy(~2~H_4_)ethyl]amino}-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352534-93-1 | |

| Record name | 2-{Bis[2-(~2~H)hydroxy(~2~H_4_)ethyl]amino}-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50584683 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(hydroxymethyl)-2,2',2''-nitriloethanol-d19 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Isotopic Labeling Methodologies of Bis Tris D19

Strategies for Deuterium (B1214612) Incorporation

The synthesis of Bis-tris-d19 necessitates the introduction of deuterium atoms at every non-exchangeable hydrogen position on the parent molecule. The primary approach for achieving such complete labeling is through multi-step chemical synthesis utilizing deuterated starting materials.

One plausible synthetic route is adapted from the known synthesis of non-labeled Bis-tris, which involves the reaction of Tris (2-amino-2-(hydroxymethyl)-1,3-propanediol) with ethylene (B1197577) oxide. google.comgoogle.com To produce the fully deuterated analog, this method would be modified to use deuterated precursors. This involves the reaction of fully deuterated Tris with deuterated ethylene oxide, ensuring that all carbons bearing hydrogens in the final product are sourced from precursors already enriched with deuterium.

Beyond synthesis from deuterated building blocks, other general strategies for deuterium incorporation exist in chemical synthesis, which could theoretically be applied. researchgate.net These include:

Hydrogen-Deuterium (H-D) Exchange: This method involves exchanging protons on a molecule for deuterons. Such reactions can be facilitated by catalysts, such as palladium on carbon, using deuterium oxide (D₂O) as the deuterium source. nih.gov

Reductive Deuteration: This approach uses deuterium-donating reducing agents to introduce deuterium into a molecule, for instance, by reducing carbonyls or alkenes with reagents like sodium borodeuteride (NaBD₄) or lithium aluminum deuteride (B1239839) (LiAlD₄). researchgate.net

For a compound like Bis-tris-d19 with a specific and high level of deuteration (d19), stepwise synthesis from labeled precursors is the most direct and controlled method to ensure the desired isotopic enrichment at all 19 positions.

| Strategy | Description | Deuterium Source | Applicability to Bis-tris-d19 |

|---|---|---|---|

| Stepwise Synthesis | Building the molecule from commercially available, pre-deuterated starting materials. | Deuterated Precursors (e.g., Tris-d11, Ethylene oxide-d4) | Primary and most effective method for achieving complete and specific labeling. |

| Catalytic H-D Exchange | Replacing existing hydrogen atoms with deuterium using a catalyst. nih.gov | Deuterium Oxide (D₂O) nih.gov | Potentially applicable, but achieving complete 19-fold deuteration with high efficiency can be challenging. |

| Reductive Deuteration | Introducing deuterium via a reduction reaction of functional groups. researchgate.net | Deuterated Reagents (e.g., NaBD₄, LiAlD₄) researchgate.net | Not directly applicable for the full synthesis of the Bis-tris backbone but could be used for synthesizing deuterated precursors. |

Production and Purification of Highly Enriched Bis-tris-d19

The production of Bis-tris-d19 with high isotopic and chemical purity is a multi-stage process that concludes with rigorous purification. The process begins with the chemical reaction of deuterated precursors, as outlined in the synthesis strategy.

Following the reaction, the crude product contains the desired Bis-tris-d19, alongside potential impurities. These can include unreacted starting materials, partially deuterated isotopologues, and other reaction byproducts. The removal of these contaminants is critical to ensure the final product's quality and reliability for its intended analytical applications. moravek.com

Purification is typically achieved through chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful method for separating the target compound from closely related impurities based on differences in their physical and chemical properties. moravek.com After chromatographic purification, a final recrystallization step may be employed to yield the product as a stable, crystalline solid, consistent with its known melting point of 104 °C. sigmaaldrich.comsigmaaldrich.com

| Step | Description | Purpose |

|---|---|---|

| 1. Synthesis | Reaction of deuterated Tris with deuterated ethylene oxide. google.comgoogle.com | To form the crude Bis-tris-d19 product. |

| 2. Initial Workup | Procedures like vacuum dehydration and filtration to remove solvents and bulk impurities. google.com | To prepare the crude product for fine purification. |

| 3. Chromatographic Purification | Typically High-Performance Liquid Chromatography (HPLC). moravek.com | To separate Bis-tris-d19 from chemical impurities and incompletely deuterated species. moravek.com |

| 4. Final Isolation | Recrystallization from a suitable solvent. | To obtain the final product in a highly pure, solid form. |

Quantitative Assessment of Isotopic Enrichment

After purification, the final product must be analyzed to confirm its structural integrity and, most importantly, to quantify its isotopic enrichment. This assessment is typically performed using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org

Mass Spectrometry (MS) is the primary technique for determining isotopic purity. High-resolution mass spectrometry (HR-MS) can precisely measure the mass of the molecule. For Bis-tris-d19, a mass shift of +19 atomic mass units compared to its non-labeled counterpart confirms the incorporation of 19 deuterium atoms. sigmaaldrich.comsigmaaldrich.com The isotopic enrichment is calculated by analyzing the distribution of mass isotopologues and integrating their respective ion signals. rsc.org Commercially available Bis-tris-d19 typically features an isotopic purity of 98 atom % D or higher. sigmaaldrich.comsigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information.

¹H NMR (Proton NMR) is used to verify the absence of protons. In a highly enriched sample of Bis-tris-d19, the proton signals should be minimal, confirming a high degree of deuteration.

²H NMR (Deuterium NMR) can be used to confirm the positions of the deuterium atoms within the molecule.

¹³C NMR (Carbon-13 NMR) helps to confirm that the carbon skeleton of the molecule is intact and correct.

Together, these analytical methods provide a comprehensive evaluation of the final Bis-tris-d19 product, ensuring it meets the high standards required for its use in sensitive analytical applications. rsc.org

| Technique | Information Provided | Typical Result for High-Purity Bis-tris-d19 |

|---|---|---|

| Mass Spectrometry (MS) | Confirms mass shift and allows calculation of isotopic purity. rsc.org | Mass shift of M+19; Isotopic purity ≥ 98 atom % D. sigmaaldrich.comsigmaaldrich.com |

| ¹H NMR Spectroscopy | Confirms the absence of hydrogen atoms. rsc.org | Minimal to no detectable proton signals. |

| NMR Spectroscopy | Confirms the structural integrity of the carbon backbone. rsc.org | A spectrum consistent with the expected molecular structure. |

Applications of Bis Tris D19 in High Resolution Nuclear Magnetic Resonance Nmr Spectroscopy

Utility as a Deuterated Solvent System in Biomolecular NMR

Bis-tris-d19, with a deuterium (B1214612) enrichment of 98%, is a deuterated buffer frequently used in biomolecular NMR studies. chromservis.euotsuka.co.jpisotope.com Its primary function is to provide a stable pH environment for biological samples while minimizing the presence of protons that would otherwise create large, interfering signals in ¹H NMR spectra. This is especially critical when working with aqueous solutions, where the high concentration of water protons can obscure the signals from the molecule of interest. sigmaaldrich.combinghamton.edu

Optimization of Sample Conditions for NMR Experiments

The precise control of sample conditions is paramount for obtaining high-quality NMR data. ethz.ch Bis-tris-d19 is instrumental in achieving this by maintaining a constant pH, which is essential as the chemical shifts of many nuclei are pH-dependent. ethz.ch Any fluctuation in pH can lead to broadening or shifting of NMR signals, complicating spectral analysis.

In numerous studies, Bis-tris-d19 has been the buffer of choice for preparing protein samples for NMR analysis. For instance, in the study of monoclonal antibodies (mAbs), samples are often exchanged into a Bis-tris-d19 buffer to ensure stable and reproducible experimental conditions. nih.govacs.org Research on a NIST-Fab (Fragment antigen-binding) involved buffer exchanging the purified protein into 25 mM Bis-tris-d19 at pH 6.0. ethz.chumd.edu Similarly, the analysis of the NISTmAb, a humanized IgG1κ, involved preparing the sample in 20 mM or 25 mM Bis-tris-d19 at pH 6.0. nih.govacs.org The use of a deuterated buffer like Bis-tris-d19 is a common practice in biomolecular NMR to create a suitable environment for the macromolecules being studied. isotope.com

The following table summarizes the use of Bis-tris-d19 in optimizing sample conditions for various biomolecular NMR studies:

| Biomolecule | Concentration of Bis-tris-d19 | pH | Purpose of Study |

| U-15N, 20%-13C NIST-Fab | 25 mM | 6.0 | Higher order structure assessment. ethz.ch |

| NISTmAb (full length) | 20 mM | 6.0 | Mapping monoclonal antibody structure. acs.org |

| NISTmAb (native) | 25 mM | 6.0 | Multivariate analysis of 2D NMR spectra. nih.gov |

| Bovine Serum Albumin (BSA) and ligand mixtures | 10 mM | 7.0 | High-throughput ligand-affinity screening. unl.edu |

Role in Suppressing Solvent Signals in Aqueous NMR

A major challenge in biomolecular NMR is the presence of a large solvent signal, typically from water (H₂O), which can be several orders of magnitude more intense than the signals from the solute. This overwhelming signal can obscure the much weaker signals of the biomolecule under investigation. binghamton.edu The use of deuterated buffers like Bis-tris-d19, in conjunction with D₂O, significantly reduces the intensity of the residual protonated solvent signal. sigmaaldrich.com

While not a direct solvent suppression technique itself, the use of a deuterated buffer is a critical first step. It minimizes the number of exchangeable protons from the buffer that can contribute to the unwanted solvent peak. This then allows for more effective implementation of various solvent suppression pulse sequences, such as presaturation or Watergate. binghamton.eduwisc.edu In studies involving aqueous solutions, samples are typically prepared in a mixture of 90-95% H₂O and 5-10% D₂O, with a deuterated buffer like Bis-tris-d19, to provide a lock signal for the spectrometer and to reduce the intensity of the water resonance. binghamton.eduethz.ch

Investigation of Protein Structure and Dynamics

Bis-tris-d19 is extensively used in NMR studies aimed at elucidating the three-dimensional structure and dynamic properties of proteins. scribd.comnih.gov Its ability to maintain stable sample conditions is crucial for the long and often complex NMR experiments required for these investigations.

Conformational Analysis of Monoclonal Antibodies (mAbs) and Their Fragments

Two-dimensional NMR spectroscopy is a powerful tool for assessing the higher-order structure of monoclonal antibodies, and Bis-tris-d19 is a key component in the sample preparation for these analyses. nih.gov By providing a stable and proton-minimal environment, it facilitates the acquisition of high-resolution spectra that are sensitive to small changes in the protein's conformation.

In a study to map the structure of a monoclonal antibody, the full-length NISTmAb was prepared in a 20 mM Bis-tris-d19 buffer at pH 6.0. acs.org Another investigation focused on the multivariate analysis of 2D ¹H,¹³C methyl NMR spectra of NISTmAb and its variants, where the native and modified antibody samples were prepared in 25 mM Bis-tris-d19, pH 6.0. nih.gov The use of this deuterated buffer was also critical in the analysis of rituximab (B1143277) and infliximab, where in-situ enzymatic digestion was performed in the NMR tube containing a Bis-tris-d19 buffer. nih.gov Furthermore, the separation and characterization of monoclonal antibody fragments using size-exclusion chromatography coupled with mass spectrometry (SEC-MS) often involves the use of Bis-Tris based buffers. sigmaaldrich.com

The following table highlights the application of Bis-tris-d19 in the conformational analysis of mAbs and their fragments:

| Monoclonal Antibody/Fragment | Experimental Technique | Bis-tris-d19 Concentration | pH | Key Finding |

| NISTmAb | 2D ¹³C NMR at Natural Abundance | 20 mM | 6.0 | Mapping of the mAb structure. acs.org |

| NISTmAb and glycovariants | 2D ¹H,¹³C methyl NMR with PCA | 25 mM | 6.0 | Differentiation of highly similar mAb species. nih.gov |

| Rituximab and Infliximab | 1D ¹H NMR with in-situ digestion | 20 mM | N/A | Characterization of quinary structure differences. nih.gov |

| U-15N, 20%-13C NIST-Fab | 2D ¹H,¹⁵N and ¹H,¹³C gHSQC | 25 mM | 6.0 | Assessment of higher-order structure. ethz.ch |

Structural Elucidation of Membrane Proteins

The study of membrane proteins by NMR presents significant challenges due to their hydrophobic nature and the need for a membrane-mimicking environment. biocompare.comnih.gov Detergents are used to solubilize membrane proteins, and deuterated versions of these detergents, along with deuterated buffers like Bis-tris-d19, are often employed to reduce background signals. ckisotopes.com The use of Bis-Tris propane (B168953) buffer has been noted in the study of membrane proteins, highlighting the utility of this buffer system in maintaining the stability and solubility of these challenging targets for structural analysis. ethz.ch While direct examples of Bis-tris-d19 in published membrane protein NMR structures are less common in the provided search results, the principles of using deuterated buffers to minimize solvent signals and maintain pH are equally applicable and crucial for these systems. escholarship.org

Characterization of Nucleic Acid Systems

In the realm of nucleic acid research, Bis-tris-d19 is an invaluable tool for NMR studies. It provides a non-interfering buffer system that allows for the detailed investigation of the structure and behavior of RNA and DNA molecules in solution.

The study of interactions between RNA molecules and small molecule ligands is crucial for drug discovery and understanding biological regulation. High-resolution NMR is a premier technique for this purpose, providing atomic-level details of binding interfaces and conformational changes. The use of Bis-tris-d19 buffer is advantageous in these experiments as it avoids buffer-derived proton signals that could obscure the subtle but significant chemical shift perturbations of the RNA resonances upon ligand binding.

Researchers utilize Bis-tris-d19 to maintain a stable pH, which is critical for RNA structural integrity, without contributing a background signal to the ¹H NMR spectrum. This clean spectral background is essential for accurately identifying which RNA nucleotides are involved in the interaction with a ligand. By monitoring changes in the chemical shifts and intensities of imino and aromatic protons of the RNA upon titration with a ligand, scientists can map the binding site and determine the binding affinity.

Understanding the inherent flexibility and dynamic nature of DNA and RNA is key to comprehending their biological functions. NMR spectroscopy is uniquely suited to probe these dynamics over a wide range of timescales. Bis-tris-d19 is often the buffer of choice for such studies, particularly when observing the exchangeable imino protons of guanine (B1146940) and uracil/thymine, which are sensitive reporters of base-pairing stability and local structural fluctuations.

The absence of interfering signals from the deuterated buffer allows for the application of advanced NMR experiments, such as relaxation dispersion, to characterize motions occurring on microsecond to millisecond timescales. These experiments can reveal transient, sparsely populated conformations that are often functionally important. Using Bis-tris-d19 ensures that the observed relaxation phenomena are solely attributable to the nucleic acid construct and not an artifact of buffer interactions, enabling a precise analysis of processes like the opening and closing of base pairs or the folding and unfolding of complex tertiary structures.

Analysis of Peptide Aggregation and Metal Ion Interactions

The aggregation of peptides and their interactions with metal ions are central to the pathology of numerous neurodegenerative diseases. Bis-tris-d19 is frequently employed in NMR studies aimed at elucidating the molecular mechanisms of these processes.

The aggregation of the amyloid-beta (Aβ) peptide is a hallmark of Alzheimer's disease, and this process is known to be modulated by metal ions such as zinc (Zn²⁺). While Bis-Tris is a common buffer for in vitro studies of Aβ due to its pKa being near physiological pH, it is crucial to acknowledge its metal-binding properties. Bis-Tris can chelate metal ions, including zinc and copper, which can complicate the interpretation of experimental results by competing with the peptide for metal binding.

Despite this, deuterated Bis-Tris (Bis-tris-d19) is still used in NMR studies to investigate the structural effects of zinc on Aβ. The use of the deuterated form is essential to remove large buffer signals from the spectrum, allowing for the clear observation of the Aβ peptide's resonances. In such experiments, researchers carefully control the concentrations of the peptide, zinc, and buffer to dissect the specific interactions. NMR studies have shown that Zn²⁺ binding to the N-terminal region of Aβ induces a distinct conformational change, promoting the formation of oligomeric species that are believed to be the primary neurotoxic agents. By using Bis-tris-d19, researchers can monitor the residue-specific changes in the Aβ peptide's NMR spectrum as a function of Zn²⁺ concentration, providing insights into the structure of these early-stage oligomers.

| Parameter | Condition 1 | Condition 2 | Observation with NMR |

| Peptide | Amyloid-Beta (1-40) | Amyloid-Beta (1-40) | Residue-specific chemical shift changes. |

| Buffer | Bis-tris-d19 (20 mM, pH 6.9) | Bis-tris-d19 (20 mM, pH 6.9) | Minimized buffer signal in ¹H spectrum. |

| Metal Ion | None | Zinc Chloride (ZnCl₂) | Broadening and shifting of N-terminal residue signals. |

| Conclusion | Aβ is monomeric and unstructured. | Zn²⁺ induces oligomerization. | Zinc binds to the N-terminal region of Aβ. |

Beyond amyloid-beta, Bis-tris-d19 is a valuable buffer for studying conformational changes in a wide array of other peptidic systems via NMR. These include antimicrobial peptides, cell-penetrating peptides, and fragments of larger proteins. The key requirement for these studies is the ability to detect subtle shifts in atomic positions and dynamics, which manifest as changes in the NMR spectrum.

Advanced Nmr Spectroscopic Techniques Employing Bis Tris D19

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY is a powerful NMR technique used to identify protons that are close to each other in space (typically < 5 Å), regardless of whether they are connected by chemical bonds. rsc.org This information is fundamental for determining the three-dimensional structure of biomolecules. rsc.org In NOESY experiments, especially for large proteins, the use of a highly deuterated environment is crucial. Perdeuteration of the protein and the use of deuterated buffers like Bis-tris-d19 help to minimize spin diffusion—a phenomenon where magnetization transfer spreads through the proton network, complicating the interpretation of NOE cross-peaks. chemie-brunschwig.ch

The use of deuterated buffers is particularly important for advanced NOESY applications, such as X-filtered NOESY experiments used to study the interfaces of protein complexes. otsuka.co.jp In studies of RNA-ligand interactions, NOESY experiments in a Bis-tris-d19 buffer were used to map the binding site of the kinase inhibitor Palbociclib to RNA targets. biorxiv.org Furthermore, for very large proteins or protein complexes, methyl-TROSY-based NOESY experiments are employed, which rely on highly deuterated protein samples in a deuterated buffer to achieve the necessary resolution and sensitivity. nih.gov

Rotating-frame Overhauser Effect Spectroscopy (ROESY)

The ROESY experiment is similar to NOESY but measures Overhauser effects in the rotating frame. rsc.orgnmims.edu A key advantage of ROESY is that the ROE is always positive, regardless of the molecule's size. This makes it particularly valuable for intermediate-sized molecules (around 1-2 kDa) where the conventional NOE is close to zero, making NOESY experiments ineffective. nmims.edu

In a study to determine the bioactive conformation of the natural product Peloruside A, T-ROESY experiments were essential because the standard NOE signals in water were extremely weak. csic.es While the specific buffer was not named, the general principle of using deuterated buffers to eliminate large solvent signals and improve the quality of spectra is a standard practice in such sensitive experiments. nih.gov The use of deuterated buffers like Bis-tris-d19 is therefore advantageous for ROESY experiments by improving the signal-to-noise ratio and removing potential artifacts from intense solvent resonances. nih.govumd.edu

Cross-correlated Relaxation Enhanced Spectroscopy

Cross-correlated relaxation (CCR) refers to the interference between different relaxation mechanisms, such as dipole-dipole coupling and chemical shift anisotropy (CSA). utoronto.canih.gov Measuring CCR rates can provide detailed information about molecular geometry and dynamics, including bond vector orientations and the amplitudes of motion. utoronto.caresearchgate.net

These advanced experiments are highly sensitive to the spin system's complexity. Therefore, they almost exclusively require highly deuterated protein samples to simplify the proton spin network and isolate the relaxation pathways of interest. utoronto.canih.govutoronto.ca For example, studies on methyl group dynamics rely on measuring the differential relaxation between double- and zero-quantum multiplet components, an effect that is dependent on ¹H-¹³C/¹H-¹H dipolar cross-correlation. utoronto.ca Such measurements are performed on highly deuterated proteins in D₂O-based buffers. utoronto.ca While specific literature explicitly naming Bis-tris-d19 in CCR experiments is sparse, the fundamental requirement for a highly deuterated environment makes deuterated buffers like Bis-tris-d19 an essential prerequisite for creating the necessary sample conditions to perform these sophisticated measurements successfully. nih.govresearchgate.net

Applications of 1D ¹H NMR for Structural Fingerprinting

To overcome the challenges of intense excipient signals and broad protein resonances, diffusion-based filtering methods or analysis of protein fractions separated from the formulation can be employed. nih.gov In a study comparing the higher-order structures of the therapeutic mAbs rituximab (B1143277) and infliximab, in-situ digested antibody fragments were analyzed by 1D ¹H NMR. The samples were prepared in a buffer containing 20 mM Bis-tris-d19, demonstrating the utility of this deuterated buffer in preparing samples for routine structural fingerprinting. nih.gov

Integration of Bis Tris D19 in Multi Omics Research and Quantitative Analysis

Utilization as an Internal Standard in Mass Spectrometry-Based Assays

Bis-tris-d19 is classified for use as an internal standard specifically for clinical mass spectrometry. medchemexpress.com In mass spectrometry, an internal standard is a compound with physicochemical properties similar to the analyte of interest that is added in a known quantity to a sample before analysis. Its purpose is to correct for the loss of analyte during sample preparation and for variations in instrument response, thereby improving the accuracy and precision of the measurement. zuj.edu.jo Stable isotope-labeled compounds, such as Bis-tris-d19, are considered the gold standard for internal standards in mass spectrometry because they co-elute with the unlabeled analyte and exhibit identical ionization efficiency, but are distinguishable by their mass.

Absolute quantification in proteomics and metabolomics aims to determine the exact concentration of specific proteins or metabolites within a complex biological sample, rather than just their relative abundance. biogenity.comresearchgate.net This is achieved by using a known quantity of a stable isotope-labeled internal standard that mimics the analyte. nih.gov Targeted proteomics, in particular, relies on high-precision measurements to monitor specific biomarkers or validate findings from broader, discovery-based studies. biogenity.com

The AQUA (Absolute QUantification of) proteins method is a prominent example where stable isotope-labeled synthetic peptides are used as internal standards for the absolute quantification of proteins and their post-translational modifications. nih.gov While Bis-tris-d19 is a small molecule and not a peptide, the principle of using it as an internal standard in metabolomics and for small molecule analysis follows the same logic. By adding a precise amount of Bis-tris-d19 to a sample, researchers can create a calibration curve to accurately determine the concentration of the unlabeled Bis-tris or other similar small molecules being studied. metwarebio.com This approach is crucial for transforming biomarker discovery into validated clinical tools. researchgate.net

Table 1: Principles of Absolute Quantification using a Stable Isotope-Labeled Internal Standard

| Principle | Description | Relevance of Bis-tris-d19 |

| Analyte Mimicry | The internal standard should behave identically to the analyte during extraction, chromatography, and ionization. | As the deuterated form of Bis-tris, Bis-tris-d19 shares near-identical chemical and physical properties with its unlabeled counterpart. chemsrc.commedchemexpress.com |

| Mass Differentiation | The internal standard must be distinguishable from the analyte by the mass spectrometer. | The 19 deuterium (B1214612) atoms in Bis-tris-d19 provide a clear and significant mass shift (M+19) from the natural compound. sigmaaldrich.com |

| Precise Dosing | A known quantity of the internal standard is added to the sample. | This allows for the creation of a standard curve and ratiometric analysis, correcting for sample loss and instrumental variability. |

| High Accuracy | Enables the determination of the exact molar amount or concentration of an analyte. | This moves beyond relative comparisons to provide concrete data essential for clinical diagnostics and systems biology. biogenity.comnih.gov |

Therapeutic Drug Monitoring (TDM) is the clinical practice of measuring drug concentrations in blood to optimize and individualize dosage regimens. themedicon.comnih.gov It is particularly vital for drugs with a narrow therapeutic range, where concentrations that are too low may be ineffective and those that are too high can be toxic. nih.govweqas.com TDM aims to improve pharmacotherapy by maximizing efficacy while minimizing adverse events. themedicon.com

Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are increasingly used in TDM due to their high specificity and sensitivity. mrctcenter.org The accuracy of these methods heavily relies on the use of appropriate internal standards. researchgate.net Bis-tris-d19 is categorized for use in TDM, indicating its role as an internal standard in assays designed to monitor specific therapeutic agents. medchemexpress.com By spiking patient samples (e.g., plasma or serum) with Bis-tris-d19, analytical laboratories can achieve the high level of precision and accuracy required for clinical decision-making, ensuring that the measured drug concentration is a reliable guide for dose adjustments. weqas.comresearchgate.net

Role in Isotope-Labeled Compound Development for Research Probes

Stable isotope-labeled compounds are fundamental tools in the development of research probes and tracers for studying biological systems. medchemexpress.com The incorporation of heavy isotopes like deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) allows molecules to be tracked and quantified throughout biological processes without altering their fundamental chemical reactivity. chemsrc.comckisotopes.com

Bis-tris-d19 exemplifies the application of deuteration in creating such tools. medchemexpress.com Its development is part of a broader strategy to synthesize a wide array of isotope-labeled compounds, including amino acids, metabolites, and drug molecules, which serve as tracers in metabolic pathway studies and as internal standards in quantitative assays. For instance, research into G protein-coupled receptors (GPCRs) has involved the synthesis of deuterated ligands to serve as internal standards in label-free mass spectrometry binding assays, demonstrating a powerful method to study ligand-receptor interactions without the need for radioactive materials. nih.gov The availability of deuterated buffers and reagents like Bis-tris-d19 is integral to the infrastructure supporting these advanced analytical techniques. ckisotopes.com

Impact on Pharmacokinetic and Metabolic Profiling Studies of Deuterated Pharmaceuticals

The substitution of hydrogen with deuterium in a drug molecule can significantly alter its pharmacokinetic and metabolic profile. medchemexpress.comchemsrc.com This phenomenon, known as the deuterium kinetic isotope effect (KIE), occurs because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. bioscientia.de As a result, metabolic reactions that involve the cleavage of this bond, often catalyzed by cytochrome P450 (CYP450) enzymes, can be slowed down. bioscientia.de

This principle has led to the development of "deuterated drugs," where strategic deuterium placement is used to improve a drug's metabolic stability. bioscientia.de The potential benefits include reduced formation of toxic metabolites, lower required doses, and a longer half-life, leading to increased drug exposure. bioscientia.denih.gov

The study of these deuterated pharmaceuticals necessitates robust bioanalytical methods to track both the parent drug and its metabolites. Stable isotope-labeled compounds like Bis-tris-d19 are crucial as internal standards in the LC-MS/MS assays used for these pharmacokinetic studies. medchemexpress.comnih.gov They ensure the accurate quantification needed to compare the metabolic fate of a deuterated drug to its non-deuterated original, as demonstrated in studies comparing the pharmacokinetics of enzalutamide (B1683756) and its deuterated version, d3-enzalutamide. nih.gov

Table 2: Potential Pharmacokinetic Impacts of Drug Deuteration

| Pharmacokinetic Parameter | Effect of Deuteration | Clinical Implication | Source |

| Metabolism | Decreased rate of metabolism (if C-D bond cleavage is the rate-limiting step). | Increased plasma concentration and longer half-life of the parent drug. | bioscientia.denih.gov |

| Metabolite Profile | Reduced formation of certain metabolites, potentially including toxic or reactive ones. | Improved safety profile and potentially altered therapeutic effect if metabolites are active. | bioscientia.de |

| Drug Exposure (AUC) | Increased Area Under the Curve (AUC), indicating greater overall exposure to the drug. | Potential for lower, less frequent dosing and improved patient compliance. | nih.gov |

| Stereoisomer Stability | Stabilization of stereoisomers by slowing chiral inversion. | Enhanced therapeutic efficacy by maintaining the more active enantiomer. | bioscientia.de |

Methodological Considerations and Challenges in Bis Tris D19 Research

Buffer Compatibility and Potential Interactions with Biomolecules

Bis-tris-d19, the deuterated form of Bis-tris, is a biological buffer frequently used in research, particularly in techniques like nuclear magnetic resonance (NMR) spectroscopy and hydrogen-deuterium exchange mass spectrometry (HDX-MS). isotope.commedchemexpress.com Its compatibility with biomolecules is a critical factor for the success of these experiments.

Bis-tris itself has a useful pH range of 5.8 to 7.2. medchemexpress.comhbdsbio.comhopaxfc.com This makes it suitable for many biological and biochemical experiments involving proteins and nucleic acids. medchemexpress.comhbdsbio.com Gels formulated with Bis-tris can also help prevent protein degradation at higher pH. medchemexpress.com However, it is known to interact with certain molecules. For instance, Bis-tris forms strong complexes with lead (Pb2+) and copper (Cu2+) ions and has weaker interactions with other common metals. hopaxfc.com It is also not suitable for use with the Bicinchoninic Acid (BCA) Assay for protein quantification. hopaxfc.com Furthermore, it has been shown to interact with human liver fatty acid binding protein. hopaxfc.com

When using the deuterated form, Bis-tris-d19, these inherent properties of the Bis-tris molecule remain. The primary purpose of using the deuterated version is to minimize the interference from hydrogen atoms in the buffer during certain analytical techniques. ucsd.edu For example, in NMR studies of small molecules at low concentrations, using a fully deuterated buffer system can significantly improve data quality by making water suppression easier and reducing obscuring signals from the buffer itself. michaelchimenti.com In HDX-MS, a deuterated buffer is essential for monitoring the exchange of hydrogen for deuterium (B1214612) in the protein backbone, which provides information about protein structure and dynamics. nih.govunige.ch

The compatibility of Bis-tris-d19 with various biomolecules and analytical techniques is summarized in the table below.

| Biomolecule/Technique | Compatibility/Interaction | Rationale/Considerations |

| Proteins (General) | Generally compatible | Provides a stable pH environment within its buffering range (5.8-7.2). medchemexpress.comhbdsbio.com |

| Nucleic Acids | Generally compatible | Suitable for systems involving nucleic acids. medchemexpress.com |

| Metal Ions (Pb2+, Cu2+) | Forms strong complexes | Can interfere with experiments where these metal ions are critical. hopaxfc.com |

| BCA Assay | Not compatible | Interferes with the assay chemistry, leading to inaccurate protein concentration measurements. hopaxfc.com |

| Human Liver Fatty Acid Binding Protein | Interacts | Can affect the dynamics and study of this specific protein. hopaxfc.com |

| NMR Spectroscopy | Highly compatible | Reduces background signals from non-deuterated buffer components, enhancing spectral quality. michaelchimenti.comuni-frankfurt.deunl.edu |

| HDX-Mass Spectrometry | Essential component | The deuterated environment is fundamental to the technique for studying protein dynamics. nih.govunige.ch |

| Gel Electrophoresis | Compatible | Can be used as a buffer in both running and gel buffers, offering good resolution. hbdsbio.combitesizebio.com |

Strategies for Sample Preparation and Buffer Exchange

Proper sample preparation and buffer exchange are crucial steps when working with Bis-tris-d19 to ensure the integrity of the experiment. The primary goal is to replace the original buffer of the biomolecule with the Bis-tris-d19 buffer without altering the structure or function of the molecule of interest.

Several methods can be employed for buffer exchange:

Dialysis: This is a common and gentle method for exchanging buffers. The sample is placed in a dialysis bag with a specific molecular weight cutoff and is dialyzed against a large volume of the target buffer (Bis-tris-d19). This process is repeated several times to ensure complete exchange. One consideration is that this method can be time-consuming.

Gel Filtration Chromatography (Desalting): This technique separates molecules based on size. A column packed with a porous resin is equilibrated with the Bis-tris-d19 buffer. The sample is then passed through the column. Larger biomolecules will pass through the column more quickly, eluting in the new buffer, while smaller molecules from the original buffer are retained in the pores of the resin. thermofisher.com This method is relatively fast and efficient. thermofisher.com

Centrifugal Filter Devices: These devices use a semi-permeable membrane to separate macromolecules from smaller buffer components through centrifugation. The sample is placed in the upper chamber of the device and centrifuged. The original buffer passes through the membrane, while the biomolecule is retained. The target Bis-tris-d19 buffer is then added, and the process can be repeated to achieve the desired level of exchange. This method is rapid and can also be used to concentrate the sample. nih.gov

Reconstitution of Lyophilized Samples: In some cases, particularly for high-concentration protein samples, the protein can be lyophilized (freeze-dried) and then reconstituted directly into the deuterated buffer. tandfonline.com This avoids dilution of the sample. tandfonline.com

The table below compares these common buffer exchange strategies.

| Method | Principle | Advantages | Disadvantages |

| Dialysis | Diffusion across a semi-permeable membrane | Gentle; suitable for delicate samples | Time-consuming; can lead to sample dilution |

| Gel Filtration Chromatography | Size exclusion | Fast; removes small molecules effectively thermofisher.com | Potential for sample dilution; requires appropriate column and resin |

| Centrifugal Filter Devices | Ultrafiltration through a membrane | Rapid; can concentrate the sample nih.gov | Potential for membrane fouling or protein aggregation |

| Reconstitution | Lyophilization and re-dissolving | Avoids sample dilution; good for high concentrations tandfonline.com | Lyophilization can sometimes affect protein structure |

Data Processing and Interpretation in Deuterated Environments

Working in a deuterated environment like a Bis-tris-d19 buffer introduces specific considerations for data processing and interpretation, particularly in techniques like HDX-MS and NMR.

In HDX-MS , the incorporation of deuterium into the protein backbone leads to an increase in the mass of the protein and its constituent peptides. nih.gov This mass shift is the primary data point of interest. However, several factors can complicate the analysis:

Back-Exchange: During the analytical process, some of the incorporated deuterium can be lost and replaced by hydrogen from the aqueous mobile phases used in liquid chromatography. bohrium.comacs.org This "back-exchange" must be accounted for and corrected to obtain accurate deuterium uptake levels. acs.org This is often done by analyzing a fully deuterated control sample. hdxms.net

Bimodal Isotopic Distributions: Sometimes, a peptide can exhibit two distinct isotopic envelopes, one corresponding to an unbound or less dynamic state and another to a bound or more dynamic state. tandfonline.comacs.org Identifying and correctly interpreting these bimodal distributions is crucial for understanding protein conformational heterogeneity. nih.gov

Data Analysis Software: Specialized software is required to process the large and complex datasets generated by HDX-MS experiments. acs.org This software helps to identify peptides, calculate deuterium uptake, correct for back-exchange, and perform statistical analysis to identify significant differences between experimental conditions. acs.org

In NMR spectroscopy , the use of a deuterated buffer like Bis-tris-d19 simplifies the spectra by removing the large signals from the buffer's hydrogen atoms. michaelchimenti.com However, the interpretation still requires careful consideration:

Solvent Isotope Effects: The chemical shifts of exchangeable protons (like those in amides or hydroxyl groups) can be affected by the deuterated solvent. The pKa of the buffer itself is also altered in D₂O, which can affect the pH of the sample and consequently the protein's structure and dynamics. hdxms.net

Linewidth and Signal Overlap: While deuteration of the buffer helps, in large proteins, signal overlap can still be a significant issue. uni-frankfurt.de Techniques like Stereo-Array Isotope Labeling (SAIL), often used in conjunction with deuterated buffers, can help to simplify spectra and sharpen lines. uni-frankfurt.de

Quantitative Analysis: For quantitative NMR studies, it is essential to have accurate concentration standards and to account for any potential effects of the deuterated environment on relaxation properties.

The following table summarizes key data processing and interpretation challenges in deuterated environments.

| Technique | Challenge | Consideration/Strategy |

| HDX-MS | Back-exchange | Analysis of fully deuterated controls for correction. hdxms.net |

| HDX-MS | Bimodal isotopic distributions | Specialized software to identify and quantify different populations. nih.govacs.org |

| HDX-MS | Data complexity | Use of automated data analysis platforms (e.g., DynamX, HDExaminer). acs.org |

| NMR | Solvent isotope effects | Careful pH measurement and adjustment; awareness of potential chemical shift changes. hdxms.net |

| NMR | Signal overlap in large proteins | Use of advanced labeling techniques like SAIL. uni-frankfurt.de |

| NMR | Quantitative accuracy | Use of appropriate internal standards and consideration of relaxation effects. |

Limitations and Future Improvements in Deuterated Buffer Systems

While deuterated buffers like Bis-tris-d19 are invaluable tools, they are not without limitations, and there is ongoing research to improve these systems.

Limitations:

Cost and Availability: Deuterated compounds are significantly more expensive to produce than their non-deuterated counterparts, which can be a limiting factor for some research groups. europa.euresolvemass.ca The commercial availability of a wide range of deuterated molecules can also be limited. europa.eu

Isotope Effects: The difference in mass between hydrogen and deuterium can lead to kinetic isotope effects, where reactions involving the breaking of bonds to deuterium are slower than those involving hydrogen. This can potentially alter the behavior of biological systems under study. mdpi.com

pH Measurement: The measurement of pH in a D₂O-based buffer (often referred to as pD) is not straightforward. A standard pH meter will give a "pDread" value that needs to be corrected to obtain the true pD, as the electrode response is different in D₂O. hdxms.net

Buffer-Specific Interactions: As discussed earlier, buffers like Bis-tris can have specific interactions with metal ions or other molecules, which may not be desirable for all experiments. hopaxfc.com

Future Improvements:

Novel Deuterated Buffers: Research into new deuterated buffer systems with different pKa ranges, lower reactivity with biomolecules, and reduced isotope effects is ongoing.

Improved Production Methods: More cost-effective and efficient methods for synthesizing deuterated compounds are being explored to increase their accessibility to the research community. resolvemass.ca

Advanced Analytical Techniques: The development of more sensitive analytical instrumentation and more sophisticated data analysis software will continue to improve the quality and interpretability of data obtained using deuterated buffers. biorxiv.org

Sustainable Approaches: The use of biocatalysis and other "green chemistry" approaches for deuteration is an emerging area that could offer more environmentally friendly and selective ways to produce these valuable compounds. d-nb.info

The table below outlines some of the key limitations and potential future directions for deuterated buffer systems.

| Aspect | Limitation | Future Improvement |

| Cost | High cost of production. europa.euresolvemass.ca | More efficient and scalable synthesis routes. resolvemass.ca |

| Availability | Limited range of commercially available deuterated compounds. europa.eu | Expansion of commercial catalogs and custom synthesis services. |

| Performance | Kinetic isotope effects can alter system behavior. mdpi.com | Development of models to better predict and account for isotope effects. |

| Usability | Inaccurate pH measurement without correction. hdxms.net | Development of direct-reading pD meters or standardized correction protocols. |

| Scope | Buffer-specific interactions can limit applications. hopaxfc.com | Design of more "inert" deuterated buffer molecules. |

| Sustainability | Reliance on traditional chemical synthesis. | Exploration of biocatalytic and continuous flow deuteration methods. d-nb.info |

Emerging Research Frontiers and Translational Applications of Bis Tris D19

Development of Novel Isotope-Labeled Therapeutics

The deliberate incorporation of deuterium (B1214612) into drug candidates, a process known as deuteration, has emerged as a significant strategy in medicinal chemistry to create novel, patentable medicines with improved characteristics. gabarx.comrsc.org Deuterated compounds are structurally almost identical to their hydrogenated counterparts, but the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can make the compound more resistant to metabolic breakdown, particularly by cytochrome P450 enzymes. cdnsciencepub.combioscientia.de

This "metabolic switching" can lead to several clinically relevant advantages, including a longer drug half-life, reduced dosage requirements, and potentially fewer adverse effects. bioscientia.de The development of deuterated drugs such as Deutetrabenazine, approved for treating chorea associated with Huntington's disease, has validated this approach and spurred further research. rsc.orgmedchemexpress.com

While Bis-tris-d19 is primarily known as a research tool, its nature as a deuterated organic compound places it within the conceptual framework of isotope-labeled therapeutic development. medchemexpress.com The principles underlying its synthesis and stability are directly applicable to the design of deuterated drug molecules. Research into the metabolic fate of simple deuterated molecules provides foundational knowledge for predicting how more complex deuterated drugs will behave in vivo. cdnsciencepub.com The use of stable isotopes as tracers during the drug development process is a well-established practice, and the insights gained from compounds like Bis-tris-d19 contribute to this broader understanding. medchemexpress.com

Table 1: Comparison of Hydrogenated vs. Deuterated Compounds in Therapeutics

| Feature | Hydrogenated Compound (Protium) | Deuterated Compound (Deuterium) |

| Isotope | Hydrogen (¹H) | Deuterium (²H or D) |

| Bond Strength | Standard C-H bond | Stronger C-D bond |

| Metabolic Rate | Typically faster metabolism (e.g., by CYP450 enzymes). bioscientia.de | Slower rate of metabolism due to the kinetic isotope effect. bioscientia.de |

| Pharmacokinetics | Shorter half-life. bioscientia.de | Potential for prolonged half-life and increased systemic exposure. bioscientia.de |

| Therapeutic Profile | Standard efficacy and safety profile. | Potential for improved efficacy, safety, and tolerability. gabarx.com |

High-Throughput Screening Methodologies

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds to identify potential therapeutic candidates. biorxiv.orgorbismedicines.com Buffering agents are critical components in HTS assays, maintaining stable pH conditions essential for reliable and reproducible results. Bis-Tris, the non-deuterated analog of Bis-tris-d19, is frequently used in these applications, including in gel electrophoresis for analyzing large numbers of proteins or nucleic acids and in the development of peptide microarrays for screening molecular interactions. biorxiv.orgchemicalbook.comethz.ch

The use of Bis-tris-d19 in HTS is particularly relevant for assays that employ techniques sensitive to isotopic composition, such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. In HTS campaigns that use these methods to detect binding or enzymatic activity, using a deuterated buffer like Bis-tris-d19 can simplify spectra and eliminate interfering signals from the buffer itself, thereby increasing the sensitivity and accuracy of the screen. As HTS platforms become more integrated with complex biophysical and structural readouts, the demand for specialized, isotopically labeled reagents like Bis-tris-d19 is expected to grow.

Table 2: Applications of Bis-Tris and its Deuterated Form in Screening

| Screening Technique | Role of Bis-Tris / Bis-tris-d19 | Research Context |

| Gel Electrophoresis | Component of running and stacking buffers to separate proteins or nucleic acids. sigmaaldrich.com | Analysis of protein expression or cleavage in large-scale screens. biorxiv.org |

| Peptide Microarrays | Buffer component to maintain pH for interaction studies. ethz.ch | Screening for peptide-based drug candidates or mapping protein-protein interactions. |

| Mass Spectrometry-based Screening | Use of Bis-tris-d19 can reduce background signals. | Identifying hits by detecting mass shifts upon binding or modification. |

| NMR-based Fragment Screening | Bis-tris-d19 serves as a non-interfering buffer for observing ligand binding to a target protein. tandfonline.com | Fragment-Based Drug Discovery (FBDD) to identify small molecule starting points. |

Advancements in Structural Biology and Drug Discovery Pipelines

Structural biology provides the atomic-level blueprints of biological macromolecules, which is fundamental to understanding their function and for designing targeted drugs. cortecnet.com Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique in structural biology, particularly for studying protein dynamics and interactions in solution. chemie-brunschwig.ch The use of stable isotopes, including deuterium, is central to modern biomolecular NMR. tandfonline.comchemie-brunschwig.ch

Bis-tris-d19 has been specifically utilized as a deuterated buffer in NMR studies of isotopically labeled proteins. tandfonline.comcortecnet.com In one notable study, researchers used a 25 mM solution of Bis-tris-d19 (pH 6.0) for the sample preparation of a uniformly isotope-labeled monoclonal antibody (eNISTmAb) for 2D NMR spectral analysis. tandfonline.com Using a deuterated buffer is crucial in such experiments because it minimizes overwhelming signals from the solvent and buffer components, which would otherwise obscure the signals from the protein of interest. This allows for clearer, more interpretable spectra, facilitating the detailed structural analysis of complex therapeutic proteins. tandfonline.com

The insights gained from these structural studies are fed directly into drug discovery pipelines. core.ac.ukgubra.dk By providing a precise 3D picture of a drug target, often a protein, researchers can design and optimize drug candidates that bind with high affinity and selectivity. The reliable performance of deuterated reagents like Bis-tris-d19 in the structural characterization of these targets is a critical, albeit often overlooked, step in the long journey from initial concept to a new medicine. gubra.dk

Q & A

Q. How to determine the optimal concentration of Bis-tris-d19 in buffer preparation for deuterium isotope effect studies?

- Methodological Answer : To optimize Bis-tris-d19 concentration, design a titration experiment across a pH range relevant to your system (e.g., 5.5–7.0). Measure buffer stability via NMR or spectrophotometric pH tracking under experimental conditions (temperature, ionic strength). Compare deuterium retention rates using mass spectrometry to assess isotopic effects. Include controls with non-deuterated Bis-tris to isolate concentration-dependent artifacts .

Q. What are the key considerations when integrating Bis-tris-d19 into NMR spectroscopy protocols to minimize proton interference?

- Methodological Answer : Prioritize deuterium enrichment (>98%) to suppress proton signals. Validate buffer compatibility with your sample using 1D ¹H NMR to confirm the absence of overlapping peaks. Adjust shimming parameters to account for deuterium’s lower gyromagnetic ratio. For 2D experiments, ensure lock stability by pre-equilibrating the buffer with D₂O .

Q. How to validate the purity and isotopic labeling efficiency of Bis-tris-d19 in experimental setups?

- Methodological Answer : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., +19 Da shift from non-deuterated Bis-tris). Quantify deuterium incorporation via ²H NMR or isotope ratio mass spectrometry. Cross-validate with elemental analysis to rule out contaminants. Document batch-specific variations in supplementary materials .

Advanced Research Questions

Q. How to resolve discrepancies in protein stability data when using Bis-tris-d19 versus non-deuterated buffers in thermal shift assays?

- Methodological Answer : Systematically test deuterium’s impact by replicating assays under identical conditions (pH, temperature) with both buffers. Use circular dichroism (CD) to monitor secondary structure changes and differential scanning calorimetry (DSC) to measure unfolding enthalpy. Analyze solvent isotope effects (SIEs) mathematically to decouple buffer-specific artifacts from intrinsic protein instability .

Q. What strategies address conflicting results in enzyme kinetic studies using Bis-tris-d19 under varying ionic strengths?

- Methodological Answer : Employ a multifactorial design to isolate ionic strength effects: vary KCl or NaCl concentrations while holding Bis-tris-d19 constant. Use Michaelis-Menten kinetics with global fitting to distinguish buffer-specific inhibition from substrate binding changes. Validate findings with non-deuterated buffers and molecular dynamics simulations to probe solvent interactions .

Q. How to design experiments investigating Bis-tris-d19’s role in modulating membrane protein dynamics in deuterated lipid bilayers?

- Methodological Answer : Reconstitute proteins into deuterated lipid vesicles and use solid-state NMR or neutron scattering to assess dynamics. Compare data with non-deuterated systems to identify buffer-induced perturbations. Control for pH gradients using fluorophore-based probes. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .

Data Analysis and Contradiction Management

Q. How to analyze inconsistencies in NMR chemical shifts attributed to Bis-tris-d19 batch variability?

- Methodological Answer : Perform principal component analysis (PCA) on chemical shift datasets to cluster batch-specific outliers. Validate with independent techniques (e.g., X-ray crystallography) to confirm structural consistency. Publish raw data and batch metadata in repositories like Zenodo to enable cross-study comparisons .

Q. What statistical approaches mitigate false positives in high-throughput screens using Bis-tris-d19-based assays?

- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to account for multiple comparisons. Use Z’-factor analysis to quantify assay robustness. Include internal controls (e.g., known inhibitors) in each plate. Replicate hits in orthogonal assays (e.g., SPR, ITC) to exclude buffer-specific artifacts .

Theoretical and Framework Integration

Q. How to align Bis-tris-d19 studies with solvent isotope effect (SIE) theory in mechanistic enzymology?

- Methodological Answer : Frame hypotheses using the Marcus equation for proton/deuteron transfer kinetics. Compare experimental KIE (kinetic isotope effect) values with theoretical predictions. Use deuterium fractionation factors to model transition states. Discuss deviations from theory in the context of buffer-protein hydrogen bonding .

Q. What conceptual frameworks guide the use of Bis-tris-d19 in studying allosteric regulation in deuterated environments?

- Methodological Answer :

Adopt the Monod-Wyman-Changeux (MWC) model to quantify allosteric coupling. Use deuterium’s mass effect to perturb vibrational modes and probe energy landscapes. Combine with hydrogen-deuterium exchange (HDX-MS) to map conformational changes. Critically evaluate results against non-deuterated systems to isolate isotopic contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.